N4-Acetylcytidine - 3768-18-1

N4-Acetylcytidine

Catalog Number: EVT-312088
CAS Number: 3768-18-1
Molecular Formula: C11H15N3O6
Molecular Weight: 285.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in all domains of life. [] It involves the acetylation of the cytidine base at the nitrogen-4 position. [] While initially recognized for its presence in tRNA and rRNA, recent research has unveiled its abundance in mRNA as well, sometimes even surpassing the prevalence of the m7G cap modification. []

Role in Scientific Research:

  • Translation efficiency and regulation [, ]
  • mRNA stability [, , ]
  • Stress response []
  • Ribosome biogenesis []
  • Cellular differentiation []
  • Disease pathogenesis [, , ]
Synthesis Analysis
  • The enzyme primarily responsible for ac4C formation is N-acetyltransferase 10 (NAT10), which catalyzes the acetylation of cytidine in RNA. [, , ]
  • In yeast, the TAN1 gene encodes for a protein essential for ac4C formation in tRNA, although its precise mechanism is not fully elucidated. []
  • The enzyme Rra1 has also been identified as an RNA acetyltransferase responsible for ac4C formation in yeast 18S rRNA. []
Chemical Reactions Analysis
  • ac4C has been shown to enhance mRNA stability. [, , ] This stabilization is likely due to the modified base's impact on RNA secondary structure and its interaction with RNA-binding proteins.

Translation regulation:

  • ac4C can promote translation efficiency by enhancing the recruitment of specific translation initiation factors or preventing the binding of translational repressors. [, ]
  • The increased stability of the ac4C-guanosine base pair might contribute to more efficient decoding of codons during translation. []
Mechanism of Action
  • Understanding RNA metabolism and function: ac4C research is crucial for uncovering the complexities of RNA processing, stability, and translation. [, , ]
  • Biomarker discovery: Studies have identified ac4C as a potential biomarker for various diseases, including ovarian cancer [], sudden sensorineural hearing loss [], and preeclampsia in newborns. []
  • Therapeutic target identification: Enzymes involved in ac4C modification, such as NAT10, are being investigated as potential therapeutic targets for diseases like cancer and neuropathic pain. [, ]
  • Drug development: Understanding the role of ac4C in drug resistance, as demonstrated in the context of chemotherapy resistance in leukemia, could lead to the development of new strategies to enhance drug efficacy. []
Applications
  • Role in oocyte maturation: ac4C modification, mediated by NAT10, regulates gene expression during oocyte maturation in vitro, suggesting its potential significance for improving clinical in vitro maturation systems. [, ]
  • Impact on alphavirus replication: NAT10 and ac4C modification have been shown to influence the replication of alphaviruses like the Sindbis virus by regulating host mRNA stability. This discovery highlights the potential of targeting ac4C modification in developing antiviral therapies. []
  • Involvement in osteogenic differentiation: NAT10 positively regulates osteogenic differentiation of mesenchymal stem cells by modulating ac4C modification of Gremlin 1 mRNA, offering a potential avenue for influencing bone metabolism. []
  • Contribution to neuropathic pain: NAT10-mediated ac4C modification plays a role in neuropathic pain by stabilizing the expression of SYT9, a protein involved in pain signaling, indicating NAT10 as a potential target for pain management therapies. []
Future Directions
  • Developing tools for ac4C detection and analysis: Improving the sensitivity and accessibility of methods for detecting and quantifying ac4C, like the FAM-seq method, [] will be critical for advancing research in this field.

Cytidine

Relevance: Cytidine is the parent nucleoside of N4-Acetylcytidine. The key structural difference lies in the acetylation at the N4 position of the cytosine base in N4-Acetylcytidine. This modification significantly impacts the biological activity of the nucleoside. For instance, in Escherichia coli tRNAmMct, the presence of N4-acetylcytidine instead of cytidine at the wobble position of the anticodon enhances fidelity during protein synthesis by preventing misreading of the AUA isoleucine codon. []

N7-Methylguanosine

Relevance: Like N4-Acetylcytidine, N7-Methylguanosine represents a prevalent RNA modification. Studies investigating modified nucleosides in Saccharomyces cerevisiae mRNAs revealed the presence of both N4-Acetylcytidine and N7-Methylguanosine in relatively high abundance, emphasizing the potential impact of these modifications on mRNA function. [, ]

N6-Methyladenosine

Relevance: N6-Methyladenosine and N4-Acetylcytidine are both prevalent mRNA modifications implicated in the regulation of gene expression at the post-transcriptional level. Their levels have been shown to change in response to various cellular stresses, suggesting their dynamic role in cellular adaptation. [, ]

2′-O-Methylguanosine

Relevance: Similar to N4-Acetylcytidine, 2′-O-Methylguanosine highlights the significance of RNA modifications in cellular processes. Both modifications were identified in Saccharomyces cerevisiae mRNAs, expanding the repertoire of potential chemical modifications found in coding RNAs and emphasizing the complexity of mRNA modification patterns. []

2′-O-Methylcytosine

Relevance: The identification of 2′-O-Methylcytosine in Saccharomyces cerevisiae mRNAs alongside N4-Acetylcytidine emphasizes the intricate landscape of mRNA modifications and their potential roles in modulating mRNA function. []

5-Formylcytidine

Relevance: Both 5-Formylcytidine and N4-Acetylcytidine are conserved RNA modifications found across various organisms, underscoring their fundamental biological importance. Their identification in Saccharomyces cerevisiae mRNAs further emphasizes the diverse nature of mRNA modifications and their potential contributions to gene regulation. [, ]

Pseudouridine

Relevance: Pseudouridine, like N4-Acetylcytidine, showcases the significance of post-transcriptional modifications in fine-tuning RNA function. Both modifications were detected in elevated levels in the serum of uremic patients, particularly those undergoing continuous ambulatory peritoneal dialysis (CAPD), suggesting potential alterations in RNA metabolism associated with uremia. []

5-Hydroxyuridine

Relevance: While not naturally occurring in conjunction with N4-Acetylcytidine, 5-Hydroxyuridine is relevant due to its serendipitous synthesis from a derivative of N4-Acetylcytidine. Specifically, a hypervalent iodine(III)-mediated reaction with 2′,3′-O-isopropylidene N4-Acetylcytidine led to the formation of 5-Hydroxyuridine, highlighting the reactivity of the N4-acetyl group and its potential for chemical modifications. []

Properties

CAS Number

3768-18-1

Product Name

N4-Acetylcytidine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1

InChI Key

NIDVTARKFBZMOT-PEBGCTIMSA-N

SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Synonyms

4-acetylcytidine
acetylcytidine
N-acetylcytidine

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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